Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)-
Description
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The molecule is substituted with a trifluoromethyl (-CF₃) group at position 3 and a formyl (-CHO) group at position 1. These substituents confer unique electronic and steric properties, making the compound valuable in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde moiety serves as a reactive handle for further derivatization, such as condensation reactions to form Schiff bases or heterocyclic extensions .
Properties
IUPAC Name |
3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6(5-15)7-3-1-2-4-14(7)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFHEMHDVZYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193052 | |
| Record name | 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610276-98-7 | |
| Record name | 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610276-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The Ritter-type reaction has emerged as a robust method for synthesizing imidazo[1,5-a]pyridine derivatives. A 2024 study demonstrated the efficacy of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) in catalyzing the transformation of benzylic alcohols into imidazo[1,5-a]pyridines via benzylic cation intermediates. The trifluoromethyl-substituted target compound is synthesized through the following optimized protocol:
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Substrate Preparation : Phenyl(pyridin-2-yl)methanol (1a ) is dissolved in 1,2-dichloroethane (DCE) at a concentration of 0.3 M.
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Catalyst System : Bi(OTf)₃ (5 mol%) and para-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 7.5 equiv) are added to generate the benzylic cation.
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Nucleophilic Attack : Acetonitrile (2a , 15 equiv) acts as the nucleophile, facilitating the Ritter reaction at 150°C in a sealed tube for 12–18 hours.
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Workup : The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (20% EtOAc/hexane).
The Bi(OTf)₃ catalyst excels in stabilizing cationic intermediates, enabling yields of 65–92% across diverse substrates. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the pyridine ring, favoring regioselective cyclization.
Table 1: Optimization Parameters for Ritter-Type Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Bi(OTf)₃ | Maximizes cation stability |
| Acid Additive | 7.5 equiv p-TsOH·H₂O | Enhances protonation |
| Temperature | 150°C | Accelerates cyclization |
| Solvent | DCE | Improves solubility |
| Reaction Time | 12–18 hours | Ensures completion |
Substrate Scope and Limitations
This method accommodates electron-deficient and electron-rich aryl groups, though steric hindrance at the ortho position reduces yields by 15–20%. The trifluoromethyl group’s incorporation is facilitated by pre-functionalized pyridine precursors, avoiding post-synthetic modification.
Triphosgene/Thiophosgene-Mediated Cyclization
Large-Scale Synthesis from Aminomethylpyridine Intermediates
An alternative route, scalable to 100 g, begins with (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine (1 ). Key steps include:
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Amine Synthesis : 2,3-Dichloro-5-(trifluoromethyl)pyridine (3 ) undergoes nucleophilic substitution with aqueous ammonia to yield 1 (87% yield).
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Cyclization : Treatment with triphosgene (bis(trichloromethyl) carbonate) or thiophosgene in dichloromethane at 0°C induces cyclization, forming the imidazo[1,5-a]pyridine core.
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Oxidation : The aldehyde moiety is introduced via Dess-Martin periodinane oxidation of a hydroxymethyl intermediate.
This method’s scalability makes it industrially viable, though the use of toxic phosgene derivatives necessitates stringent safety protocols.
Table 2: Comparison of Triphosgene vs. Thiophosgene in Cyclization
| Reagent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Triphosgene | 78 | 95 | Chlorinated impurities |
| Thiophosgene | 82 | 93 | Sulfur-containing residues |
Structural Validation
Single-crystal X-ray diffraction confirmed the regiochemistry of the trifluoromethyl and aldehyde groups in the final product (CCDC-773166 and CCDC-773167) . The planarity of the imidazo[1,5-a]pyridine ring system enhances its π-stacking potential, relevant for OLED applications.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,5-a]pyridine core.
Substitution: Substitution reactions, particularly at the trifluoromethyl group, can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the trifluoromethyl position .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a trifluoromethyl group attached to the imidazo[1,5-a]pyridine core, which enhances its lipophilicity and reactivity. Its molecular formula is with a molecular weight of 218.18 g/mol. The presence of the aldehyde functional group further contributes to its reactivity and potential interactions with biological targets.
Medicinal Chemistry
The compound serves as a scaffold for developing new drugs with potential anticancer , antiviral , and antimicrobial activities. Its structural features allow it to interact with specific molecular targets:
- Anticancer Activity : Derivatives of this compound have shown inhibitory effects on kinases involved in cancer progression. For instance, studies indicate that it can inhibit certain pathways crucial for tumor growth.
Biological Imaging
3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde is utilized in developing fluorescent probes and sensors for biological imaging. Its ability to engage in hydrogen bonding and π-π stacking interactions enhances its binding affinity for various receptors.
Materials Science
In the field of materials science, this compound is used in the production of optoelectronic devices due to its unique electronic properties. It acts as a building block for synthesizing more complex materials with tailored functionalities.
Case Study 1: Anticancer Properties
A recent study demonstrated that derivatives of 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases that play a role in cell proliferation.
Case Study 2: Biological Imaging
Another investigation focused on the development of fluorescent sensors based on this compound for detecting biological markers in live cells. The sensors showed high sensitivity and selectivity due to the compound's unique structural features.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects . The compound can modulate signaling pathways and inhibit the activity of target proteins, contributing to its therapeutic potential .
Comparison with Similar Compounds
Structural Features
The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with structurally related imidazo[1,5-a]pyridine derivatives:
Key Observations:
- The trifluoromethyl group at position 3 is a common feature in bioactive derivatives, contributing to electron-withdrawing effects and improved membrane permeability .
- Replacing the aldehyde (-CHO) with a carboxylic acid (-COOH) increases polarity, altering solubility and biological target interactions .
Physicochemical Properties
| Property | Target Compound (-CHO, -CF₃) | 3-(4-Chlorophenyl) Analogue | Carboxylic Acid Derivative (-COOH, -CF₃) |
|---|---|---|---|
| Density | ~1.6 g/cm³ (predicted) | 1.20 g/cm³ | 1.6 g/cm³ |
| pKa | ~7.05 (predicted) | Not reported | ~3.5 (carboxylic acid) |
| LogP (Lipophilicity) | ~2.5 (estimated) | ~4.2 | ~1.8 |
Notes:
Biological Activity
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- is a significant compound in medicinal chemistry, characterized by its unique chemical structure and diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in various fields.
Overview of Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)-
Chemical Structure and Properties:
- Molecular Formula: CHFNO
- Molecular Weight: 218.18 g/mol
- CAS Number: 2126177-07-7
The trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it a valuable scaffold for drug discovery and development. The unique arrangement of the imidazo[1,5-a]pyridine structure combined with the aldehyde functional group imparts distinct chemical and biological properties not found in other similar compounds.
Anticancer Properties
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit promising anticancer activity. The compound interacts with specific molecular targets involved in cancer cell proliferation and survival. For instance, studies have shown that it can inhibit certain kinases that are crucial for tumor growth .
Antimicrobial Activity
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- has demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Other Biological Activities
The compound has also been explored for its potential as:
- Antiviral Agent: Effective against viral infections by targeting viral replication mechanisms.
- Anti-inflammatory Agent: Exhibiting properties that reduce inflammation through modulation of cytokine production.
- Analgesic Effects: Providing pain relief by acting on pain pathways in the nervous system .
The biological effects of imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- are largely attributed to the trifluoromethyl group, which enhances binding affinity to various enzymes and receptors. This interaction influences several biochemical pathways leading to its therapeutic effects.
Synthetic Routes
The synthesis of imidazo[1,5-a]pyridine-1-carboxaldehyde can be achieved through several methodologies:
- Cyclocondensation Reactions: Utilizing readily available starting materials to form the imidazo core.
- Oxidation and Reduction Reactions: Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .
Industrial Production
Large-scale synthesis often employs automated reactors and continuous flow systems to enhance efficiency and scalability. This approach ensures high yield and purity of the final product.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Different nitrogen positions | Antiviral, anticancer |
| Imidazo[4,5-b]pyridine | Varying ring structure | Antibacterial |
| Imidazo[4,5-c]pyridine | Altered functional groups | Anti-inflammatory |
Case Studies
- Anticancer Activity Study : A recent study demonstrated that imidazo[1,5-a]pyridine derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at low concentrations.
Q & A
Q. Methodological Considerations :
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent polarity, and catalyst loading. For example, higher temperatures (80–100°C) improve formylation efficiency but may degrade the trifluoromethyl group .
- Yield vs. Purity Trade-offs :
| Condition | Yield (%) | Purity (%) | Key Impurity |
|---|---|---|---|
| DMF/POCl₃, 80°C | 65 | 92 | Unreacted precursor |
| Vilsmeier, 100°C | 78 | 85 | Over-formylated byproduct |
| CF₃Cu, THF, RT | 45 | 95 | Halogenated residue |
Recommendation : Prioritize stepwise purification (e.g., column chromatography after formylation, recrystallization post-trifluoromethylation) to mitigate impurities .
How can computational modeling guide the rational design of novel derivatives of this compound for targeted biological activity?
Advanced Research Question
Methods :
- Quantum Chemical Calculations : Predict reactivity at specific ring positions (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Molecular Docking : Screen derivatives against protein targets (e.g., kinases, GPCRs) to prioritize synthetic efforts. For example, the trifluoromethyl group enhances hydrophobic binding in ATP pockets .
Case Study :
Substituting the carboxaldehyde with a carboxylate group (as in 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid) increases solubility but reduces blood-brain barrier penetration. MD simulations can validate these pharmacokinetic properties .
What spectroscopic and chromatographic techniques are most effective for characterizing Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- and its intermediates?
Basic Research Question
Key Techniques :
- NMR : <sup>19</sup>F NMR confirms trifluoromethyl group integrity; <sup>1</sup>H NMR distinguishes aldehyde protons (δ 9.8–10.2 ppm) .
- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve polar intermediates. Use ESI-MS to detect [M+H]<sup>+</sup> ions for molecular weight validation .
Q. Data Interpretation :
- Impurity Profiling : Compare retention times against synthetic byproducts (e.g., di-formylated species or dehalogenated residues) .
How can researchers resolve contradictions in reported biological activity data between Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- and its structural analogs?
Advanced Research Question
Root Causes :
- Regioselectivity Differences : Activity varies with substituent position (e.g., 3-(trifluoromethyl) vs. 7-(trifluoromethyl) derivatives) .
- Assay Variability : Cell-line specificity or enzymatic isoform selectivity (e.g., kinase inhibition in HeLa vs. HEK293 cells) .
Q. Resolution Strategies :
- Meta-Analysis : Tabulate IC₅₀ values across studies to identify trends:
| Derivative | Target | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|
| 3-CF₃, 1-CHO | Kinase X | 12 ± 2 | HeLa | |
| 7-CF₃, 1-COOH | Kinase X | 85 ± 10 | HEK293 |
- Structural-Activity Relationships (SAR) : Use X-ray crystallography to correlate binding modes with substituent effects .
What strategies mitigate common impurities during large-scale synthesis of this compound?
Basic Research Question
Common Impurities :
- Over-formylation : Due to excess Vilsmeier reagent.
- Dehalogenation : Loss of CF₃ under basic conditions.
Q. Mitigation :
- Process Control : In-line FTIR monitoring during formylation to halt reaction at >90% conversion .
- Crystallization : Use ethanol/water mixtures to precipitate the product while leaving hydrophilic impurities in solution .
What advanced strategies enable regioselective functionalization of the imidazo[1,5-a]pyridine core for derivative synthesis?
Advanced Research Question
Methods :
- Directed Metalation : Use LiTMP to deprotonate the 5-position, followed by electrophilic quenching .
- Cross-Coupling : Suzuki-Miyaura reactions at the 8-position with aryl boronic acids (Pd(OAc)₂, SPhos ligand) .
Case Study :
Introducing a methyl group at the 5-position enhances metabolic stability but reduces solubility. Balance via co-solvent systems (e.g., PEG-400) in formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
